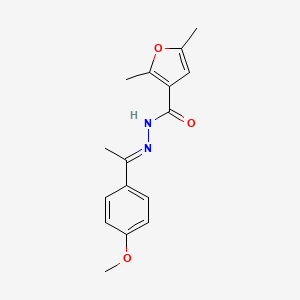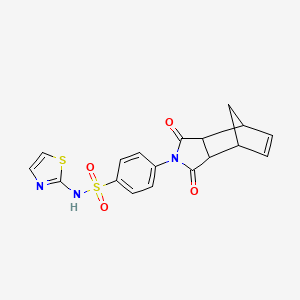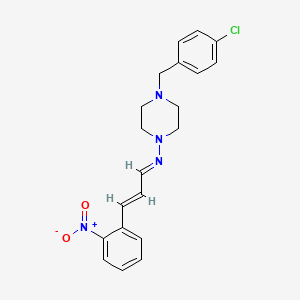![molecular formula C13H22NO4P B11989899 Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one](/img/structure/B11989899.png)
Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one: is a complex organophosphorus compound characterized by its unique structure, which includes a phosphine oxide group bonded to a methoxyphenylamino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one typically involves the reaction of a phosphine precursor with a methoxyphenylamine derivative. One common method includes the use of Grignard reagents to introduce the methylethoxy groups, followed by the reaction with a chlorophosphine compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphine oxides .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes .
Biology and Medicine:
Industry: In materials science, it is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals .
Mécanisme D'action
The mechanism by which Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one exerts its effects involves the interaction of the phosphine oxide group with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, influencing biochemical pathways. The methoxyphenylamino moiety can also participate in hydrogen bonding and π-π interactions, further affecting the compound’s activity .
Comparaison Avec Des Composés Similaires
- Bis(4-methoxyphenyl)amine
- Phenylphosphine oxide
- Methoxyphenylphosphine
Uniqueness: Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one is unique due to the combination of methylethoxy and methoxyphenylamino groups attached to the phosphine oxide. This unique structure imparts distinct reactivity and stability, making it valuable in specific applications where other similar compounds may not perform as effectively .
Propriétés
Formule moléculaire |
C13H22NO4P |
|---|---|
Poids moléculaire |
287.29 g/mol |
Nom IUPAC |
N-di(propan-2-yloxy)phosphoryl-4-methoxyaniline |
InChI |
InChI=1S/C13H22NO4P/c1-10(2)17-19(15,18-11(3)4)14-12-6-8-13(16-5)9-7-12/h6-11H,1-5H3,(H,14,15) |
Clé InChI |
WBANNZQSECNUJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(NC1=CC=C(C=C1)OC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11989839.png)




![3-(4-bromophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989858.png)
![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11989874.png)


![4-benzyl-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11989894.png)


![1,8-Dibromo-17-[4-(2,3-dimethylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11989921.png)
